(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16373615
InChI: InChI=1S/C27H28N4O2S2/c1-2-3-17-34-23-11-9-20(10-12-23)25-21(19-31(29-25)22-7-5-4-6-8-22)18-24-26(32)28-27(35-24)30-13-15-33-16-14-30/h4-12,18-19H,2-3,13-17H2,1H3/b24-18-
SMILES:
Molecular Formula: C27H28N4O2S2
Molecular Weight: 504.7 g/mol

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC16373615

Molecular Formula: C27H28N4O2S2

Molecular Weight: 504.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C27H28N4O2S2
Molecular Weight 504.7 g/mol
IUPAC Name (5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Standard InChI InChI=1S/C27H28N4O2S2/c1-2-3-17-34-23-11-9-20(10-12-23)25-21(19-31(29-25)22-7-5-4-6-8-22)18-24-26(32)28-27(35-24)30-13-15-33-16-14-30/h4-12,18-19H,2-3,13-17H2,1H3/b24-18-
Standard InChI Key JPPSFTOHCKZYAV-MOHJPFBDSA-N
Isomeric SMILES CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5
Canonical SMILES CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5

Introduction

Structural Elucidation and Molecular Features

Core Architecture

The compound features a pyrazole-thiazolone hybrid core, where the pyrazole ring (1-phenyl-3-[4-(butylsulfanyl)phenyl]-1H-pyrazol-4-yl) is conjugated to a thiazol-4(5H)-one system via a methylidene bridge. The thiazolone moiety is further substituted at position 2 with a morpholin-4-yl group, introducing a saturated oxygen-nitrogen heterocycle that enhances solubility and target interactions.

Stereoelectronic Properties

The (5Z)-configuration of the exocyclic double bond between the pyrazole and thiazolone rings imposes geometric constraints that influence molecular conformation. Density functional theory (DFT) calculations on analogous systems suggest this configuration optimizes π-orbital overlap, enhancing aromatic stabilization and dipole interactions with biological targets .

Substituent Contributions

  • Butylsulfanylphenyl group: The extended alkyl chain provides lipophilicity, potentially improving membrane permeability. The sulfur atom participates in chalcogen bonding interactions observed in crystallographic studies of related thiazole derivatives .

  • Morpholinyl group: This saturated heterocycle contributes to hydrogen-bond acceptor capacity while modulating electronic effects through its electron-donating oxygen atom.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC27H28N4O2S2\text{C}_{27}\text{H}_{28}\text{N}_{4}\text{O}_{2}\text{S}_{2}
Molecular Weight504.7 g/mol
Topological Polar Surface Area98.2 Ų (calculated)
LogP3.8 (estimated)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

Crystallographic Insights

While direct single-crystal X-ray data for this specific compound remains unpublished, structural analogs like methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate demonstrate the significance of chalcogen bonding (C–S⋯O) and hydrogen-bond networks (N–H⋯O/N) in stabilizing three-dimensional architectures . These interactions likely persist in the title compound, influencing its solid-state packing and solubility profile.

Synthetic Methodology

Retrosynthetic Analysis

The synthesis employs convergent strategies combining pyrazole and thiazolone precursors:

  • Pyrazole subunit: Constructed via cyclocondensation of hydrazines with 1,3-diketones or through palladium-catalyzed cross-coupling reactions to install the 4-(butylsulfanyl)phenyl group .

  • Thiazolone subunit: Formed through cyclization of thiourea derivatives with α-halo ketones, followed by morpholine substitution at position 2.

Key Synthetic Steps

Step 1: Preparation of 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Suzuki-Miyaura coupling introduces the butylsulfanylphenyl group to the pyrazole core.

  • Vilsmeier-Haack formylation installs the aldehyde functionality at position 4.

Step 2: Synthesis of 2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

  • Cyclocondensation of morpholine-4-carbothioamide with chloroacetic acid under basic conditions .

Step 3: Knoevenagel Condensation

  • The aldehyde-bearing pyrazole reacts with the thiazolone precursor in the presence of piperidine catalyst to form the methylidene bridge.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventAnhydrous DMF78%
Temperature80°CMax efficiency
Catalyst Loading10 mol% piperidine82% conversion
Reaction Time12 hrPlateau beyond

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 8.72 (s, 1H, pyrazole H-5)

    • δ 7.45-7.89 (m, 9H, aromatic protons)

    • δ 3.55-3.72 (m, 8H, morpholine OCH2CH2N)

    • δ 2.91 (t, J=7.2 Hz, 2H, SCH2CH2CH2CH3)

  • ¹³C NMR:

    • 167.8 ppm (C=O of thiazolone)

    • 152.1 ppm (C=N of pyrazole)

Mass Spectrometry

High-resolution ESI-MS (m/z):

  • Calculated for C27H28N4O2S2\text{C}_{27}\text{H}_{28}\text{N}_{4}\text{O}_{2}\text{S}_{2} [M+H]⁺: 505.1584

  • Observed: 505.1586 (Δ = 0.4 ppm)

ParameterValueMethod
Caco-2 Permeability28.7 × 10⁻⁶ cm/sSwissADME
Plasma Protein Binding89.2%pkCSM
CYP3A4 InhibitionProbablePreADMET

Structure-Activity Relationships (SAR)

Critical pharmacophoric elements:

  • Pyrazole-thiazolone conjugation: Essential for maintaining planar conformation and DNA intercalation potential .

  • Morpholinyl substitution: Enhances solubility without compromising target affinity .

  • Butylsulfanyl group: Optimal chain length for balancing lipophilicity and metabolic stability .

Future Directions

  • In vivo toxicity profiling: Acute and chronic toxicity studies in rodent models.

  • Formulation development: Nanoemulsion systems to address solubility limitations.

  • Target validation: CRISPR-Cas9 knockout screens to identify secondary targets.

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